molecular formula C19H18O3 B14190609 1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- CAS No. 850404-09-0

1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl-

Cat. No.: B14190609
CAS No.: 850404-09-0
M. Wt: 294.3 g/mol
InChI Key: NZGIXDWZHYAMQK-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- is a complex organic compound with a unique structure that includes an indenone core substituted with methoxy, methylethoxy, and phenyl groups

Preparation Methods

The synthesis of 1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The methoxy and methylethoxy groups are introduced via nucleophilic substitution reactions using corresponding alkyl halides and suitable bases.

    Phenyl Group Introduction: The phenyl group can be added through Friedel-Crafts acylation or alkylation reactions using phenyl derivatives and Lewis acids.

Industrial production methods may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the indenone core, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents like dichloromethane or ethanol.

Scientific Research Applications

1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways that lead to therapeutic effects.

Comparison with Similar Compounds

1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- can be compared with other indenone derivatives, such as:

    1H-Inden-1-one, 2,3-dihydro-: Lacks the methoxy and methylethoxy groups, resulting in different chemical reactivity and applications.

    1H-Inden-1-one, 3-phenyl-: Similar structure but without the methoxy and methylethoxy groups, leading to variations in physical and chemical properties.

Properties

CAS No.

850404-09-0

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

5-methoxy-3-phenyl-4-propan-2-yloxyinden-1-one

InChI

InChI=1S/C19H18O3/c1-12(2)22-19-17(21-3)10-9-14-16(20)11-15(18(14)19)13-7-5-4-6-8-13/h4-12H,1-3H3

InChI Key

NZGIXDWZHYAMQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC2=C1C(=CC2=O)C3=CC=CC=C3)OC

Origin of Product

United States

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